Clofibrate
Overview
Description
Clofibrate is a lipid-lowering agent used to control high cholesterol and triacylglyceride levels in the blood . It belongs to the class of fibrates and is used to lower cholesterol and triglyceride (fat-like substances) levels in the blood . This may help prevent medical problems caused by such substances clogging the blood vessels .
Synthesis Analysis
Clofibrate is synthesized simply by condensation of p-chlorophenol with acetone and chloroform. The resultant acid [2- (4-Chlorophenoxy)-2-methylpropanoic acid] is then esterified with ethyl alcohol in the presence of a catalytic amount of sulfuric acid to give clofibrate .Molecular Structure Analysis
The molecular formula of Clofibrate is C12H15ClO3 . It has a molecular weight of 242.699 .Chemical Reactions Analysis
Clofibrate increases the activity of extrahepatic lipoprotein lipase (LL), thereby increasing lipoprotein triglyceride lipolysis . Chylomicrons are degraded, VLDLs are converted to LDLs, and LDLs are converted to HDL . This is accompanied by a slight increase in secretion of lipids into the bile and ultimately the intestine .Physical And Chemical Properties Analysis
Clofibrate has a density of 1.14g/cm3 at 25°C . Its boiling point is 154°C . It is soluble in water at room temperature with a solubility of 97.08mg/L .Scientific Research Applications
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Mitigation of Hypertension and Nephrotoxicity
- Application : Clofibrate has been used in studies aimed at mitigating fluoride-induced hypertension and nephrotoxicity .
- Method : In a study, male Wistar rats were administered sodium fluoride (NaF; 300 ppm) and clofibrate (250 mg/kg) for 7 days. The administration of NaF was by drinking water ad libitum, while clofibrate was administered by oral gavage .
- Results : Treatment with clofibrate reduced oxidative stress, improved antioxidant status, lowered high blood pressure through the inhibition of angiotensin-converting enzyme activity, mineralocorticoid receptor over-activation, and abrogated testicular apoptosis .
-
Treatment of Myocardial Infarction
- Application : Clofibrate has been used in studies for the treatment of myocardial infarction .
- Method : In a study, male Wistar rats were assigned to coronary artery ligation (MI). Seven days post-MI, animals were further divided to receive vehicle (V) or clofibrate (100 mg/kg, C) for 7 days .
- Results : Clofibrate treatment decreased inflammation and apoptosis, reversed ventricular remodeling and MI-induced functional damage. It also protected MI-induced changes in ultra-structure .
-
Treatment of Dysbetalipoproteinemia
- Application : Clofibrate is used for the treatment of Primary Dysbetalipoproteinemia (Type III hyperlipidemia) that does not respond adequately to diet .
- Method : Clofibrate is administered orally as per prescribed dosage .
- Results : Clofibrate helps control high cholesterol and high triglyceride levels .
-
Reduction of Liver Injury
- Application : Clofibrate has been used in studies for reducing liver injury induced by acetaminophen .
- Method : In a study, clofibrate was optimized with natural product sesamol to synthesize the target compound clofibrate-sesamol (CF-S) by molecular hybridization strategy .
- Results : CF-S significantly improved liver function indexes and obviously reduced liver tissue damage. It could significantly increase the expression of Nrf2 in liver tissue, and significantly reduce the phosphorylation of NF-κB p65 .
Safety And Hazards
Clofibrate is classified as having acute toxicity (oral, category 4), skin irritation (category 2), serious eye damage (category 1), and specific target organ toxicity (single exposure, category 3) . It is toxic and should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .
Future Directions
Clofibrate is a fibric acid derivative used to treat hypertriglyceridemia and high cholesterol . It has been shown to have some pharmacological and biological activities such as anti-inflammatory, hepatoprotective, renoprotective, antioxidant, and anti-atherogenic . Future research may explore these properties further.
properties
IUPAC Name |
ethyl 2-(4-chlorophenoxy)-2-methylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO3/c1-4-15-11(14)12(2,3)16-10-7-5-9(13)6-8-10/h5-8H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNHUKKLJHYUCFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)OC1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3020336 | |
Record name | Clofibrate | |
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Molecular Weight |
242.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Clofibrate | |
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Boiling Point |
148-150 °C @ 20 MM HG | |
Record name | Clofibrate | |
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Solubility |
Insoluble, INSOL IN WATER; SOL IN ALC, CHLOROFORM, MISCIBLE WITH ACETONE, ETHER, 2.90e-02 g/L | |
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Density |
1.138-1.144 @ 20 °C | |
Record name | CLOFIBRATE | |
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Mechanism of Action |
Clofibrate increases the activity of extrahepatic lipoprotein lipase (LL), thereby increasing lipoprotein triglyceride lipolysis. Chylomicrons are degraded, VLDLs are converted to LDLs, and LDLs are converted to HDL. This is accompanied by a slight increase in secretion of lipids into the bile and ultimately the intestine. Clofibrate also inhibits the synthesis and increases the clearance of apolipoprotein B, a carrier molecule for VLDL. Also, as a fibrate, Clofibrate is an agonist of the PPAR-α receptor[4] in muscle, liver, and other tissues. This agonism ultimately leads to modification in gene expression resulting in increased beta-oxidation, decreased triglyceride secretion, increased HDL, increased lipoprotein lipase activity., Clofibrate decreases serum very low-density lipoprotein (VLDL) and low-density lipoprotein (LDL) concn in healthy individuals and abnormal lipoproteins in patients with type III hyperlipoproteinemia. Serum triglyceride concn are usually reduced more than cholesterol concn., The exact mechanism by which clofibrate lowers serum concn of triglycerides and cholesterol is unknown. Apparently, the drug has several antilipemic actions, including increasing triglyceride and VLDL clearance, inhibition of the biosynthesis of cholesterol before mevalonate formation, mobilization of cholesterol from tissues, increasing fecal excretion of neutral sterols, decreasing hepatic lipoprotein synthesis and/or secretion (particularly VLDL), decreasing free fatty acid release, and decreasing triglyceride synthesis., Clofibrate induces changes in blood coagulation which are independent of the lipid-lowering action of the drug. The drug decreases platelet adhesiveness. Plasma fibrinogen concn decrease during the first 6 wk to 4 mo of therapy after which the concn return toward normal. Plasma fibrinolysis is usually increased., Their primary effect is to increase the activity of lipoprotein lipase, which in turn promotes the catabolism of the triglyceride rich lipoproteins, VLDL and IDL. The drugs may also decrease the hepatic synthesis and secretion of VLDL. Fibric acids are believed to raise HDL cholesterol indirectly as a result of the decrease in the concentration of VLDL triglyceride. VLDL normally exchanges lipids with HDL, the triglycerides of VLDL moving to HDL and the cholesteryl esters of HDL moving to VLDL. When VLDL concentrations are reduced, this exchange is slowed. Cholesteryl esters remain in HDL and thus the concentration of HDL cholesterol increases. /Fibric Acids/ | |
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Product Name |
Clofibrate | |
Color/Form |
OIL, COLORLESS TO PALE YELLOW LIQ | |
CAS RN |
637-07-0 | |
Record name | Clofibrate | |
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Melting Point |
118-119, < 25 °C | |
Record name | Clofibrate | |
Source | DrugBank | |
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Record name | Clofibrate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014774 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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